molecular formula C30H46O6 B127861 Sinulabosterol CAS No. 153698-90-9

Sinulabosterol

Cat. No. B127861
M. Wt: 502.7 g/mol
InChI Key: KXIOSDNSPNDLOE-MVCBVGLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sinulabosterol is a steroidal compound that belongs to the family of brassinosteroids. It was first isolated from the seeds of Sinularia leptoclados, a soft coral found in the South China Sea. Sinulabosterol has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Sinulabosterol has been found to have a wide range of potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Studies have also suggested that sinulabosterol may have neuroprotective effects and could be used in the treatment of Alzheimer's disease. Additionally, sinulabosterol has been shown to have potential applications in agriculture as a plant growth regulator.

Mechanism Of Action

The mechanism of action of sinulabosterol is not fully understood. However, it is believed to act on the brassinosteroid signaling pathway, which is involved in regulating plant growth and development. Sinulabosterol may also interact with other signaling pathways, such as the MAPK signaling pathway, which is involved in regulating cell proliferation and differentiation.

Biochemical And Physiological Effects

Sinulabosterol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress. Sinulabosterol has also been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, studies have suggested that sinulabosterol may have neuroprotective effects and could protect against oxidative stress-induced neurodegeneration.

Advantages And Limitations For Lab Experiments

One advantage of using sinulabosterol in lab experiments is that it is a natural compound, which may have fewer side effects than synthetic compounds. Additionally, sinulabosterol has been shown to have a wide range of potential applications in scientific research. However, one limitation is that sinulabosterol is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.

Future Directions

There are a number of potential future directions for research on sinulabosterol. One area of research could focus on the development of sinulabosterol-based therapies for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of research could focus on the potential applications of sinulabosterol in agriculture as a plant growth regulator. Additionally, more research is needed to fully understand the mechanisms of action of sinulabosterol and its potential applications in scientific research.

properties

CAS RN

153698-90-9

Product Name

Sinulabosterol

Molecular Formula

C30H46O6

Molecular Weight

502.7 g/mol

IUPAC Name

(1S,3R,8S,9S,10R,11R,13S,14S,17R)-3-acetyloxy-1,11-dihydroxy-10-methyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carboxylic acid

InChI

InChI=1S/C30H46O6/c1-16(2)17(3)7-8-18(4)23-11-12-24-22-10-9-20-13-21(36-19(5)31)14-26(33)29(20,6)27(22)25(32)15-30(23,24)28(34)35/h9,16,18,21-27,32-33H,3,7-8,10-15H2,1-2,4-6H3,(H,34,35)/t18-,21-,22+,23-,24+,25-,26+,27-,29-,30+/m1/s1

InChI Key

KXIOSDNSPNDLOE-MVCBVGLWSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC=C4[C@@]3([C@H](C[C@@H](C4)OC(=O)C)O)C)O)C(=O)O

SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CC(C3C2CC=C4C3(C(CC(C4)OC(=O)C)O)C)O)C(=O)O

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CC(C3C2CC=C4C3(C(CC(C4)OC(=O)C)O)C)O)C(=O)O

synonyms

24-methylene-1alpha,3beta,11alpha-trihydroxycholest-5-ene-18-oic acid-3-acetate
sinulabosterol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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